

Application Notes and Protocols: (+)-ITD-1 for TGF-β Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-ITD-1 is a selective and potent small molecule inhibitor of the Transforming Growth Factorbeta (TGF- β) signaling pathway. Its unique mechanism of action, which involves the induced proteasomal degradation of the TGF- β type II receptor (TGFBR2), distinguishes it from many other TGF- β inhibitors that typically target the kinase activity of the type I receptor (ALK5).[1][2] This distinct mechanism makes (+)-ITD-1 a valuable tool for studying the multifaceted roles of TGF- β signaling in various biological processes, including cell differentiation, proliferation, fibrosis, and cancer.[3][4] These application notes provide detailed protocols and guidance on the use of (+)-ITD-1, with a specific focus on determining the optimal treatment duration for effective TGF- β inhibition.

Mechanism of Action

The canonical TGF- β signaling cascade is initiated by the binding of a TGF- β ligand to TGFBR2, which then recruits and phosphorylates the TGF- β type I receptor (TGFBR1). This activated receptor complex subsequently phosphorylates the downstream effector proteins, SMAD2 and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[5]

(+)-ITD-1 disrupts this pathway at the receptor level. Instead of inhibiting the kinase activity of the receptors, it induces the ubiquitin-independent proteasomal degradation of TGFBR2.[2][6]

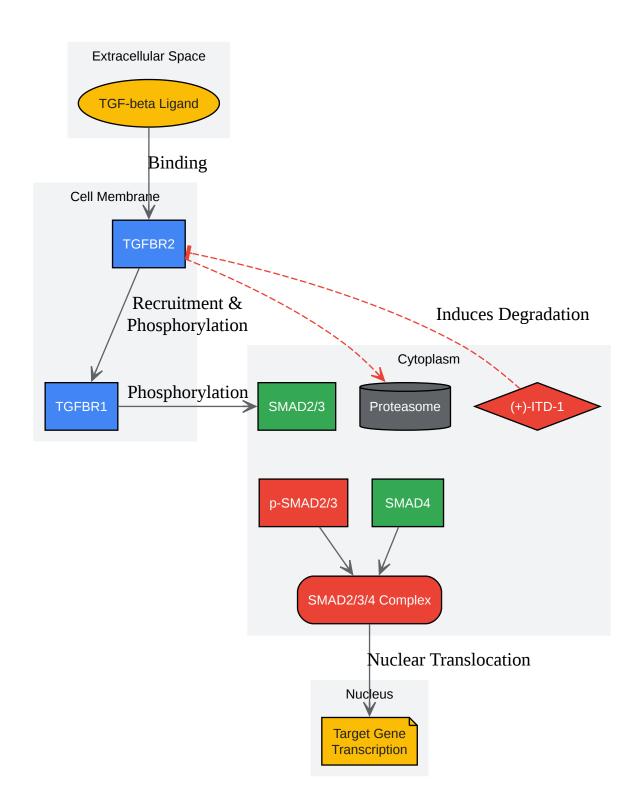


Methodological & Application

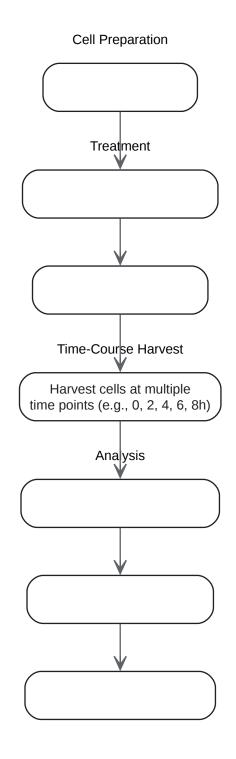
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This reduction in the cellular levels of TGFBR2 effectively prevents the formation of the signaling complex, leading to a potent blockade of downstream SMAD2/3 phosphorylation and subsequent TGF- β -mediated gene transcription.[1][6]









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